

Fmoc-His(3-Me)-OH: A Technical Guide to Structure and Synthesis

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Compound of Interest		
Compound Name:	Fmoc-His(3-Me)-OH	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and synthesis of **Fmoc-His(3-Me)-OH**, a crucial building block in peptide synthesis and drug discovery. This document details a plausible synthetic route, compiles relevant quantitative data, and presents a clear visualization of the synthetic workflow.

Chemical Structure and Properties

Fmoc-His(3-Me)-OH, with the systematic IUPAC name (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-(3-methyl-1H-imidazol-4-yl)propanoic acid, is a derivative of the amino acid L-histidine. The structure features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α -amino group and a methyl group on the τ -nitrogen (N-3) of the imidazole ring.

The Fmoc group provides a base-labile protecting strategy essential for solid-phase peptide synthesis (SPPS), while the methylation of the imidazole ring prevents undesirable side reactions and can influence the conformational properties of the resulting peptides.

Chemical Structure:

Synthesis of Fmoc-His(3-Me)-OH

A specific, detailed experimental protocol for the direct synthesis of **Fmoc-His(3-Me)-OH** is not readily available in a single publication. However, a plausible and efficient two-step synthetic

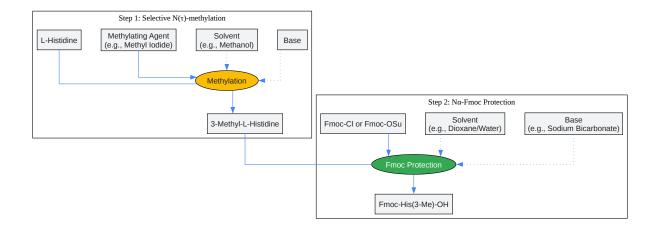


pathway can be constructed based on established methodologies for the selective N-methylation of histidine and the subsequent $N\alpha$ -Fmoc protection of amino acids.

Overall Synthesis Workflow

The proposed synthesis involves two key transformations:

- Selective N(τ)-methylation of L-histidine: This step is crucial for introducing the methyl group at the desired nitrogen of the imidazole ring.
- Nα-Fmoc protection of 3-methyl-L-histidine: The resulting methylated histidine is then protected with the Fmoc group to yield the final product.



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Caption: Proposed two-step synthesis of Fmoc-His(3-Me)-OH.

Detailed Experimental Protocol (Proposed)

This protocol is a composite of established procedures for similar transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 3-methyl-L-histidine

This procedure is adapted from methodologies for selective N-alkylation of the histidine imidazole ring.

- Dissolution: Dissolve L-histidine (1 equivalent) in a suitable solvent such as methanol.
- Basification: Add a base (e.g., sodium methoxide, 1.1 equivalents) to the solution and stir until the histidine is fully deprotonated.
- Methylation: Cool the solution to 0°C and add a methylating agent, such as methyl iodide (1.1 equivalents), dropwise.
- Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
- Work-up: Neutralize the reaction mixture with an acid (e.g., acetic acid). Evaporate the solvent under reduced pressure.
- Purification: The crude product can be purified by ion-exchange chromatography to isolate 3methyl-L-histidine from unreacted starting material and the 1-methyl isomer.

Step 2: Synthesis of Fmoc-His(3-Me)-OH

This procedure is based on the general Schotten-Baumann conditions for Fmoc protection of amino acids.

- Dissolution: Dissolve 3-methyl-L-histidine (1 equivalent) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).
- Basification: Add sodium bicarbonate (2-3 equivalents) to the solution and stir until dissolved.



- Fmocylation: Cool the solution to 0°C and add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 equivalents) in dioxane dropwise over 30 minutes.
- Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
- Work-up: Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid. Extract the
 product into an organic solvent such as ethyl acetate.
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by flash chromatography on silica gel or by recrystallization to yield pure **Fmoc-His(3-Me)-OH**.

Quantitative Data

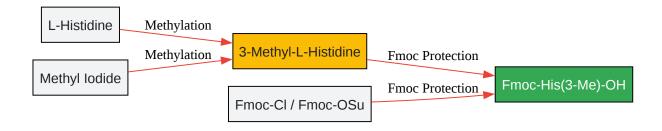
The following table summarizes key quantitative data for **Fmoc-His(3-Me)-OH**, compiled from various commercial suppliers and literature data for analogous compounds.

Parameter	Value	Reference
Molecular Formula	C22H21N3O4	[Commercial Suppliers]
Molecular Weight	391.42 g/mol	[Commercial Suppliers]
Appearance	White to off-white powder	[Commercial Suppliers]
Purity (HPLC)	≥98.0%	[Commercial Suppliers]
Melting Point	Not widely reported	-
Optical Rotation [α]D	Not widely reported	-
Typical Yield (Step 1)	Variable (dependent on selectivity)	Analogous Reactions
Typical Yield (Step 2)	80-95%	Analogous Reactions

Logical Relationship Diagram



The following diagram illustrates the logical relationship between the starting materials, intermediates, and the final product in the proposed synthesis.



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Caption: Logical flow of the Fmoc-His(3-Me)-OH synthesis.

Conclusion

Fmoc-His(3-Me)-OH is a valuable reagent for peptide chemists. While a single, comprehensive published synthesis protocol is not readily available, a robust and high-yielding two-step synthesis can be confidently proposed based on well-established chemical transformations. This guide provides the necessary theoretical and practical framework for researchers to synthesize and utilize this important compound in their drug discovery and development endeavors. It is recommended that the proposed protocol be optimized for specific laboratory settings to achieve the best results.

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